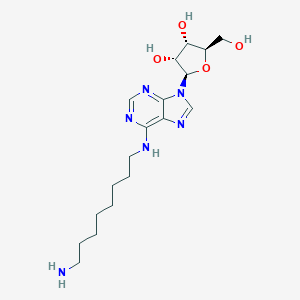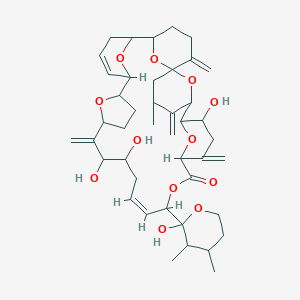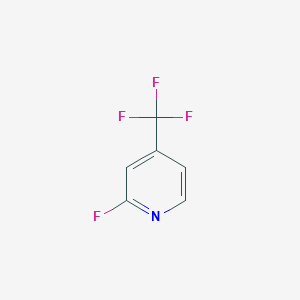![molecular formula C9H13NO B038570 Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) CAS No. 116679-54-0](/img/structure/B38570.png)
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is a heterocyclic compound that has a five-membered ring structure with a nitrogen atom in the ring. This compound has been synthesized by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The compound has attracted the attention of researchers due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is not fully understood. However, it has been proposed that the compound may interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound may also undergo oxidation and reduction reactions in biological systems.
Biochemical and physiological effects:
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that the compound can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a high degree of stability and selectivity. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI). One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the study of the compound's interactions with biomolecules and its potential as a drug candidate. Additionally, the compound's potential applications in materials science and nanotechnology should be explored.
Synthesemethoden
The synthesis of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been achieved by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The reaction yields the desired compound with a high degree of selectivity and purity. The compound has also been synthesized by other methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, the compound has been used as a building block for the synthesis of complex organic molecules. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of biomolecules. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
116679-54-0 |
|---|---|
Produktname |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-7-5-8-3-2-4-9(8)10(7)6-11/h2-3,6-9H,4-5H2,1H3 |
InChI-Schlüssel |
TUAPBVUPVQCZLN-UHFFFAOYSA-N |
SMILES |
CC1CC2C=CCC2N1C=O |
Kanonische SMILES |
CC1CC2C=CCC2N1C=O |
Synonyme |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



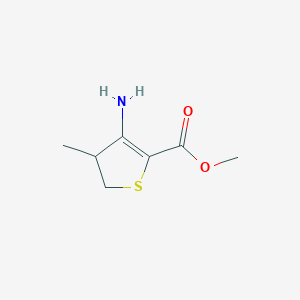
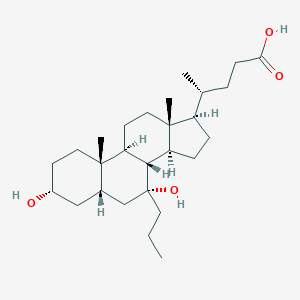
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
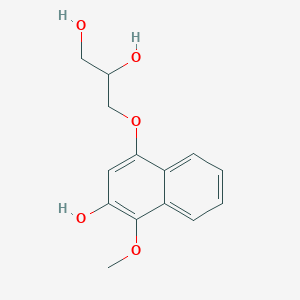
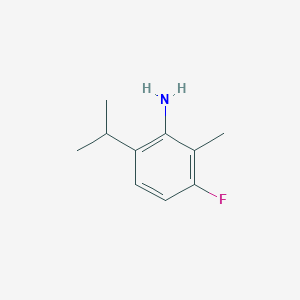

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
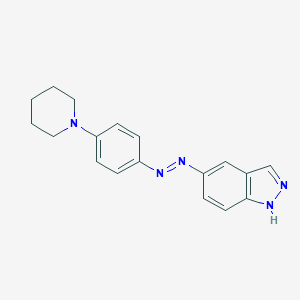
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
